molecular formula C7H10N2O2 B13657735 (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione CAS No. 1369499-44-4

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione

Cat. No.: B13657735
CAS No.: 1369499-44-4
M. Wt: 154.17 g/mol
InChI Key: FKEBJFWQLNFBHG-HYXAFXHYSA-N
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Description

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: is an organic compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic purposes.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione exerts its effects is not well-documented. it is likely that its activity involves interaction with specific molecular targets and pathways, depending on its application.

Comparison with Similar Compounds

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione: can be compared with other imidazolidine derivatives. Similar compounds might include:

    Imidazolidine-2,4-dione: A simpler derivative without the methylpropylidene group.

    5-(2-Methylpropylidene)imidazolidine-2,4-dione: The non-Z isomer of the compound.

The uniqueness of This compound lies in its specific configuration and the presence of the methylpropylidene group, which may confer distinct chemical and biological properties.

Biological Activity

(Z)-5-(2-Methylpropylidene)imidazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and specific case studies related to its pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the imidazolidine-2,4-dione class of compounds, which are known for their diverse biological activities. The compound can be synthesized through various methods involving the reaction of isocyanates with amino acids or other nucleophiles. The structural formula is represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione, including this compound, exhibit significant anticancer properties. A notable study investigated its effects on the MDA-MB-231 breast cancer cell line. The compound showed cytotoxic effects at concentrations up to 100 µM after a 72-hour incubation period, with a statistically significant reduction in cell viability (p = 0.0164) .

Table 1: Cytotoxic Effects Against MDA-MB-231 Cell Line

CompoundConcentration (µM)Viability (%)p-value
This compound100600.0164
Control-100-

Antimalarial Activity

In another study focusing on antimalarial activity, derivatives based on the imidazolidine-2,4-dione scaffold demonstrated promising results against Plasmodium falciparum. The IC50 values for these compounds ranged from 2424.15 to 5648.07 ng/mL against resistant strains, indicating their potential as effective antimalarial agents .

Table 2: Antimalarial Activity Against P. falciparum

CompoundStrainIC50 (ng/mL)
Compound 5D106202.00
Compound 6W22424.15
Compound 7W25648.07

The mechanisms underlying the biological activities of this compound involve interactions with various cellular pathways:

  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators.
  • Antimalarial Mechanism : Its activity against malaria parasites may involve inhibition of heme polymerization and disruption of parasite metabolism.

Study on Antinociceptive Effects

A pharmacological study evaluated the antinociceptive effects of imidazolidine derivatives in animal models. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .

Cardiovascular Effects

Another investigation focused on cardiovascular implications revealed that specific derivatives could induce hypotension and bradycardia in vivo, suggesting potential therapeutic applications in managing hypertension .

Properties

CAS No.

1369499-44-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3-

InChI Key

FKEBJFWQLNFBHG-HYXAFXHYSA-N

Isomeric SMILES

CC(C)/C=C\1/C(=O)NC(=O)N1

Canonical SMILES

CC(C)C=C1C(=O)NC(=O)N1

Origin of Product

United States

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